5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenol group, and dichlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the triazole ring. This intermediate is then reacted with 2-methoxyphenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(2,4-DI-CL-PH)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL
- 5-(2,4-DI-CL-PH)-4-((2-ME-BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenol group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C16H12Cl2N4O2S |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-14-6-9(2-5-13(14)23)8-19-22-15(20-21-16(22)25)11-4-3-10(17)7-12(11)18/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
KPFUEDGYGAEQIJ-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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